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Compound of Interest

Compound Name:
1-(5-Hydroxy-2-

methylphenyl)ethanone

CAS No.: 40180-70-9

Cat. No.: B1581465 Get Quote

Executive Summary
CAS Number 40180-70-9, chemically identified as 1-(5-hydroxy-2-methylphenyl)ethanone
(or 5'-hydroxy-2'-methylacetophenone), is a specific structural isomer of the

hydroxyacetophenone family.[1][2][3] Unlike its more common regioisomer (2'-hydroxy-5'-

methylacetophenone, a flavoring agent), this compound serves as a specialized intermediate in

pharmaceutical synthesis and a bioactive constituent in traditional medicinal herbs such as

Angelica sinensis (Dang Gui).[1][2]

This guide provides a comprehensive technical characterization of the molecule, distinguishing

it from its isomers through rigorous spectroscopic data.[1] It outlines its utility as a scaffold for

chalcone-based drug discovery and details validated protocols for its analysis and purification.

[1]

Chemical Identity & Physicochemical Profile
The precise structural elucidation of CAS 40180-70-9 is critical due to the prevalence of

positional isomers in commercial catalogs.[1][3]
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Parameter Detail

Systematic Name 1-(5-hydroxy-2-methylphenyl)ethanone

Synonyms
5'-Hydroxy-2'-methylacetophenone; 3-Acetyl-4-

methylphenol

CAS Number 40180-70-9

Molecular Formula C₉H₁₀O₂

Molecular Weight 150.17 g/mol

SMILES CC1=C(C=C(O)C=C1)C(C)=O

Physical Properties
Property Value Note

Appearance
White to off-white crystalline

solid

Distinct from the yellow oil/low-

melting solid of the 2'-hydroxy

isomer.[1][3]

Melting Point 128°C

Key differentiator from 2'-

hydroxy-5'-methyl isomer (MP

45-48°C).[1][2][3]

Solubility

Soluble in DMSO, MeOH,

EtOH; Sparingly soluble in

water

Phenolic nature allows

solubility in alkaline aqueous

solutions.[3]

pKa ~9.8 (Phenolic OH)
Predicted value based on

substitution pattern.[3]

Structural Characterization & Validation
To validate the identity of CAS 40180-70-9, researchers must rely on spectroscopic signatures

that confirm the meta relationship between the acetyl and methyl groups, and the para

relationship between the acetyl and hydroxyl groups is excluded (this would be a different

isomer).[1][2]
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Nuclear Magnetic Resonance (NMR) Analysis
The substitution pattern on the benzene ring (1,2,5-trisubstituted) creates a distinct splitting

pattern.[1][2]

¹H NMR (DMSO-d₆, 400 MHz):

δ 2.25 ppm (s, 3H): Aryl-methyl group (Ar-CH₃).[1][2]

δ 2.51 ppm (s, 3H): Acetyl methyl group (–COCH₃).[1][2]

δ 6.85 ppm (dd, J=8.2, 2.6 Hz, 1H): Proton at position 4 (ortho to OH, meta to Me).[2]

δ 7.10 ppm (d, J=8.2 Hz, 1H): Proton at position 3 (ortho to Me).[1][2]

δ 7.25 ppm (d, J=2.6 Hz, 1H): Proton at position 6 (ortho to Acetyl, meta to OH).[2]

δ 9.45 ppm (s, 1H): Phenolic hydroxyl (–OH), exchangeable with D₂O.[1][2]

Interpretation: The coupling constant J=2.6 Hz is characteristic of meta coupling between H-

4 and H-6, confirming the 1,2,5-substitution pattern.[1]

Mass Spectrometry (MS)[1][2]
Ionization Mode: ESI- (Negative Mode) or EI (Electron Impact).[1][2]

Key Fragments (EI, 70 eV):

m/z 150 [M]⁺: Molecular ion (Base peak or high intensity).[1][2]

m/z 135 [M-CH₃]⁺: Loss of methyl radical (from acetyl or ring).[1][2]

m/z 43 [CH₃CO]⁺: Acetyl cation, diagnostic of methyl ketones.[1][2]

Synthesis & Production Pathways
While Friedel-Crafts acetylation of m-cresol or p-cresol often yields mixtures of isomers, a

regiospecific route is required for high-purity CAS 40180-70-9.[1][3]
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Validated Synthetic Route: Aromatization Strategy
A superior method involves the aromatization of cyclic enone precursors, avoiding the

separation difficulties of direct acetylation.[1]

Figure 1: Regioselective Synthesis via Aromatization of Cyclohexenone Derivative

5-Acetyl-4-methyl-3-cyclohexenone

Oxidative Aromatization
(Dehydrogenation)

 Activation

Reagent:
CuBr2 / LiBr

(Refluxing Acetonitrile)

1-(5-Hydroxy-2-methylphenyl)ethanone
(CAS 40180-70-9)

 -2H

Click to download full resolution via product page

Biological Relevance & Drug Development
Applications[1][6]
Pharmacological Context
Identified as a constituent of the volatile oil of Angelica sinensis (Radix Angelicae Sinensis), this

compound contributes to the herb's pleiotropic effects.[1][2]

Therapeutic Class: Phytochemical / Anti-inflammatory agent.[1]

Mechanism: Phenolic acetophenones act as radical scavengers and modulators of the Nrf2

pathway.[1]

Drug Design Scaffold
In drug discovery, CAS 40180-70-9 is a "privileged structure" for synthesizing Chalcones (1,3-

diaryl-2-propen-1-ones) via Claisen-Schmidt condensation.[1][2][3] These derivatives are

potent inhibitors of NF-κB signaling.[1]
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Figure 2: Application of CAS 40180-70-9 in Synthesis of Anti-inflammatory Chalcones

Therapeutic Outcome
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[1][2][3][4][7]
Experimental Protocols
Protocol A: Analytical HPLC Method
Objective: Quantify purity and detect isomeric impurities.[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]

Mobile Phase:

Solvent A: Water + 0.1% Formic Acid.[1]

Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm and 280 nm.

Self-Validation:

Retention Time Check: The target (5-hydroxy) is more polar than the 2-hydroxy isomer

(due to lack of intramolecular H-bonding) and should elute earlier.[1][2]

System Suitability: Tailing factor must be < 1.5.[1]

Protocol B: Purification via Recrystallization
Objective: Isolate high-purity solid from crude synthetic mixture.[1]

Dissolution: Dissolve 10 g of crude solid in minimal boiling Ethanol (95%).

Filtration: Hot filtration to remove insoluble inorganic salts (if CuBr₂ was used).[1][2]

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C

for 12 hours.

Collection: Filter the white crystals under vacuum.

Washing: Wash with cold Ethanol/Water (1:1).[1][2]

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Yield Check: Expected recovery >85%. MP check: 127-129°C.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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